Rev7/rev3L-IN-1 is a small molecule that functions as an inhibitor of the interaction between the proteins Rev7 and Rev3L, which are integral components of the translesion synthesis polymerase complex Pol ζ (Pol zeta). This complex plays a critical role in DNA damage tolerance and repair mechanisms, particularly under conditions of replication stress. The inhibition of Rev7/rev3L interaction by this compound has potential implications in cancer therapy, particularly in sensitizing tumors to DNA-damaging agents.
Rev7/rev3L-IN-1 was identified through high-throughput screening methods aimed at discovering small-molecule inhibitors that target specific protein-protein interactions within the context of DNA repair mechanisms. The compound has been characterized using various biochemical and structural biology techniques, including nuclear magnetic resonance spectroscopy and crystallography, to elucidate its binding properties and efficacy.
Rev7/rev3L-IN-1 is classified as a translesion synthesis polymerase inhibitor. It specifically targets the interaction between the regulatory subunit Rev7 and the catalytic subunit Rev3L of Pol ζ, disrupting their functional assembly and activity.
The synthesis of Rev7/rev3L-IN-1 involves several key steps, typically starting from commercially available precursors. The synthetic route may include:
The synthetic pathway is optimized for yield and purity, often involving iterative rounds of modification to enhance binding affinity to the Rev7 protein. The final product is usually characterized by its purity (often >95%) and its ability to inhibit the target interaction effectively.
The molecular structure of Rev7/rev3L-IN-1 features specific functional groups designed for optimal interaction with the Rev7 protein. Detailed structural analysis reveals:
Crystallographic studies have provided insights into the binding conformation of Rev7/rev3L-IN-1 within the Rev7 binding site, revealing critical interactions such as hydrogen bonds and hydrophobic contacts that stabilize the inhibitor within the protein's active site.
Rev7/rev3L-IN-1 primarily acts through non-covalent interactions with its target proteins. The inhibition mechanism is characterized by:
Kinetic studies indicate an IC50 value of approximately 78 μM for Rev7/rev3L-IN-1, illustrating its potency in inhibiting the Rev7/Rev3L interaction under physiological conditions.
The mechanism by which Rev7/rev3L-IN-1 exerts its effects involves:
Studies have shown that cells treated with Rev7/rev3L-IN-1 exhibit increased levels of DNA damage markers when exposed to genotoxic stress, confirming its role in enhancing chemosensitivity.
Rev7/rev3L-IN-1 is typically characterized by:
Key chemical properties include:
Rev7/rev3L-IN-1 has several potential applications in scientific research and therapeutic development:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: